(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule characterized by its unique structure, which includes a furan ring, a thiazolo-triazole core, and dichlorophenyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolo-triazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include dichlorophenyl derivatives, methylphenyl derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared with other thiazolo-triazole derivatives, furan-containing compounds, and dichlorophenyl-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H13Cl2N3O2S |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H13Cl2N3O2S/c1-12-4-2-3-5-15(12)20-25-22-27(26-20)21(28)19(30-22)11-14-7-9-18(29-14)16-10-13(23)6-8-17(16)24/h2-11H,1H3/b19-11- |
InChI Key |
PFGFFCGYZVPSGM-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)SC3=N2 |
Origin of Product |
United States |
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